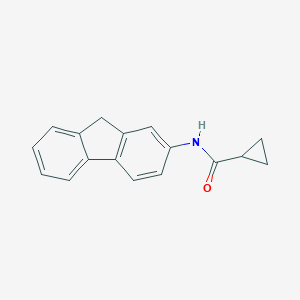

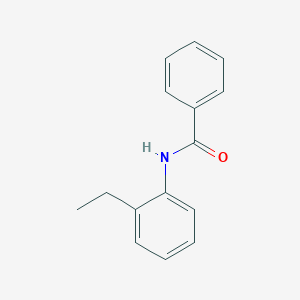

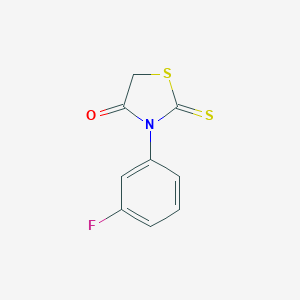

![molecular formula C14H11NO4 B187586 3-[(4-Nitrobenzyl)oxy]benzaldehyde CAS No. 247089-42-5](/img/structure/B187586.png)

3-[(4-Nitrobenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a similar compound, “4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde”, has been reported. It has an empirical formula of C15H13NO5 and a molecular weight of 287.27 .Chemical Reactions Analysis

Specific chemical reactions involving “3-[(4-Nitrobenzyl)oxy]benzaldehyde” are not available in the current resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde”, have been reported. It is a solid compound .Wissenschaftliche Forschungsanwendungen

Photosensitive Protecting Groups

3-[(4-Nitrobenzyl)oxy]benzaldehyde is relevant in the context of photosensitive protecting groups. Research highlights its potential in synthetic chemistry, where it could be part of a broader class of compounds like 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl groups. These groups are promising for future applications due to their ability to undergo photo-induced changes, making them valuable for controlled reactions in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).

Advanced Oxidation Processes

The role of advanced oxidation processes (AOPs) in degrading environmental pollutants like acetaminophen has been studied, showing that certain by-products, including benzaldehyde derivatives, can have significant biotoxic effects. This research underlines the importance of understanding the degradation pathways and potential environmental impacts of such compounds, including those structurally related to 3-[(4-Nitrobenzyl)oxy]benzaldehyde (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Catalytic Oxidation of Lignins

In the conversion of lignins to valuable aromatic aldehydes like vanillin, compounds related to 3-[(4-Nitrobenzyl)oxy]benzaldehyde play a role as intermediates or catalysts. The efficiency of these processes is influenced by various factors, including the nature of the lignin and the oxidant, highlighting the relevance of these compounds in biomass conversion technologies (Tarabanko & Tarabanko, 2017).

Enzyme-mediated Pollutant Degradation

Redox mediators, including compounds similar to 3-[(4-Nitrobenzyl)oxy]benzaldehyde, enhance the degradation efficiency of recalcitrant pollutants by enzymes like laccases and peroxidases. This approach broadens the range of substrates that can be treated, offering potential for more effective environmental remediation strategies (Husain & Husain, 2007).

Quantum Structure-Activity Relationships

The understanding of how molecular structure affects the odor properties of compounds, including those related to 3-[(4-Nitrobenzyl)oxy]benzaldehyde, is crucial in the field of food quality and perfumery. QSAR studies provide insights into the relationships between chemical structure and sensory perception, enabling the design of compounds with desired olfactory characteristics (Dearden, 1994).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[(4-nitrophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)15(17)18/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZGJTDCLVLLQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309218 |

Source

|

| Record name | 3-[(4-nitrobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Nitrobenzyl)oxy]benzaldehyde | |

CAS RN |

247089-42-5 |

Source

|

| Record name | 3-[(4-nitrobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

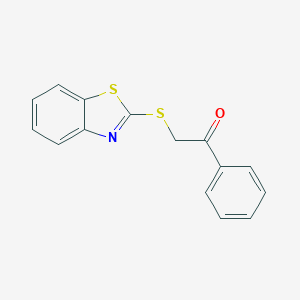

![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)

![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)